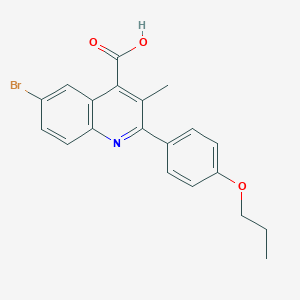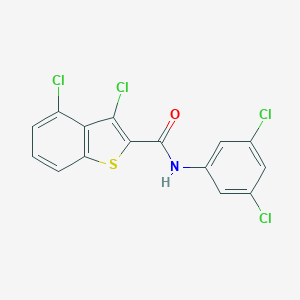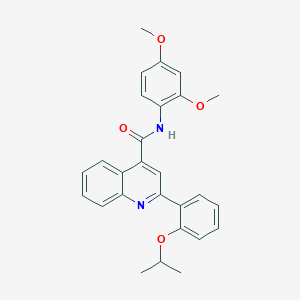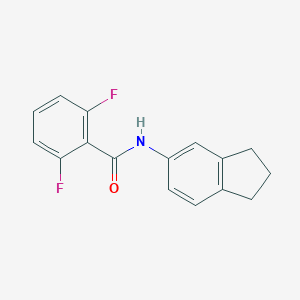![molecular formula C21H18N2O6 B444695 (2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE](/img/structure/B444695.png)
(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE is a complex organic compound with a unique structure that combines several functional groups
準備方法
The synthesis of (2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE typically involves multiple steps, starting with the preparation of the chromen-7-yl acetate coreThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
化学反応の分析
(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino and methoxyphenyl groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the ester and amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE has several scientific research applications:
作用機序
The mechanism of action of (2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Compared to other similar compounds, (2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE stands out due to its unique combination of functional groups. Similar compounds include:
- 3-[(acetylamino)carbonyl]-2-[(4-hydroxyphenyl)imino]-2H-chromen-7-yl acetate
- 3-[(acetylamino)carbonyl]-2-[(4-chlorophenyl)imino]-2H-chromen-7-yl acetate
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties .
特性
分子式 |
C21H18N2O6 |
|---|---|
分子量 |
394.4g/mol |
IUPAC名 |
[3-(acetylcarbamoyl)-2-(4-methoxyphenyl)iminochromen-7-yl] acetate |
InChI |
InChI=1S/C21H18N2O6/c1-12(24)22-20(26)18-10-14-4-7-17(28-13(2)25)11-19(14)29-21(18)23-15-5-8-16(27-3)9-6-15/h4-11H,1-3H3,(H,22,24,26) |
InChIキー |
LUBWJDMTKQFTOU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=NC3=CC=C(C=C3)OC |
正規SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444613.png)
![10-(1-Methylethylidene)-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444615.png)

![ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE](/img/structure/B444619.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B444620.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444621.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444622.png)

![6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444627.png)
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B444629.png)

![6-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B444634.png)

![(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444638.png)
